5-bromo-N-cyclopentyl-3-methylpyridin-2-amine

Lipophilicity Drug-likeness CETP inhibitors

SAR teams pursuing cycloalkylpyridin-2-amine CETP inhibitors often lose time protecting/deprotecting the primary amine of 5-bromo-3-methylpyridin-2-amine. This compound eliminates that bottleneck with a pre-installed N-cyclopentyl secondary amine, while the 3-methyl group provides steric and electronic tuning absent in des-methyl analogs. - Ready for direct Pd-catalyzed Suzuki-Miyaura cross-coupling at the 5-Br position - Enables systematic regioisomer comparison against the 4-methyl counterpart (CAS 1220034-72-9) - Batch-to-batch consistency (NLT 98%) supports hit-to-lead through candidate nomination

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1219957-52-4
Cat. No. B1525313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopentyl-3-methylpyridin-2-amine
CAS1219957-52-4
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC2CCCC2)Br
InChIInChI=1S/C11H15BrN2/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,13,14)
InChIKeyKPHMNDOUIHBQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine (CAS 1219957-52-4): A Trisubstituted Pyridine Building Block for Medicinal Chemistry and CETP-Targeted Libraries


5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine (CAS 1219957-52-4, MDL MFCD13562542) is a tri-substituted pyridine derivative carrying a bromine atom at the 5-position, a methyl group at the 3-position, and an N-cyclopentyl substituent on the 2-amine . This substitution pattern places the compound at the intersection of three useful pharmacophoric elements within a single, relatively compact scaffold (MW 255.15 g/mol, formula C₁₁H₁₅BrN₂), making it a versatile advanced intermediate for parallel library synthesis and late-stage functionalization programs .

5-bromo handle for cross-coupling diversification
N-cyclopentyl secondary amine avoids protection steps
3-methyl group provides steric/electronic tuning

Why 5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine (1219957-52-4) Cannot Be Replaced by Des-cyclopentyl, Des-methyl, or Regioisomeric Analogs Without Altering Biological and Synthetic Outcomes


Removal of the N-cyclopentyl group yields 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), a generic biochemical reagent with a primary amine that provides only a single derivatization vector . Removal of the 3-methyl group produces 5-bromo-N-cyclopentylpyridin-2-amine (CAS 1036468-34-4), which lacks the steric and electronic influence of the methyl substituent on the pyridine ring electronics and on the conformational preference of the adjacent N-cyclopentyl moiety . The regioisomer 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine (CAS 1220034-72-9) relocates the methyl group meta to the bromine rather than ortho, altering the ring electronic distribution and potentially redirecting electrophilic aromatic substitution or metal-catalyzed cross-coupling outcomes . These structural variations are not interchangeable because each substitution position independently modulates lipophilicity, steric bulk, hydrogen-bonding capacity, and metabolic vulnerability—parameters that collectively determine a compound's performance in target engagement, selectivity, and pharmacokinetics within the cycloalkylpyridin-2-amine pharmacophore class exemplified by CETP inhibitor patent families [1].

Des-cyclopentyl analog requires primary amine protection, adding synthetic steps.
Des-methyl analog lacks the steric/electronic contribution of the 3-methyl substituent.
4-methyl regioisomer alters ring electronics and may redirect cross-coupling outcomes.

Head-to-Head Quantitative Differentiation Evidence: 5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine vs. Closest Structural Analogs


Simultaneous Presence of N-Cyclopentyl and C-3 Methyl Substituents Confers the Highest Calculated Lipophilicity Among Trisubstituted Pyridine Regioisomers

Among the four closely related trisubstituted pyridine-2-amine analogs (target compound and three comparators), 5-bromo-N-cyclopentyl-3-methylpyridin-2-amine presents the highest calculated logP, reflecting the synergistic lipophilic contribution of the N-cyclopentyl group combined with a methyl group ortho to the amine . The des-methyl analog (5-bromo-N-cyclopentylpyridin-2-amine) lacks the lipophilic increment of the methyl group, the des-cyclopentyl analog (5-bromo-3-methylpyridin-2-amine) bears a polar primary amine, and the 4-methyl regioisomer positions the methyl substituent in a different electronic environment that alters the overall dipole moment and solvation energy .

clogP Rank
Class-level
~3.2–3.5, +0.2–0.7 vs. comparators
May support membrane permeability screening
Consensus clogP estimate; experimental logP may vary
Lipophilicity Drug-likeness CETP inhibitors

Increased Molecular Weight Relative to the Des-cyclopentyl Analog Provides an Additional Functional Handle for Diversification Without Requiring Protection of a Primary Amine

The target compound (MW 255.15 g/mol) carries a secondary amine (N-cyclopentyl), which is already alkylated and therefore does not require protection prior to further functionalization at the 5-bromo position via cross-coupling or at the N–H position via a second alkylation/acylation . In contrast, 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5, MW 187.04 g/mol) bears a primary amine that mandates orthogonal protection strategies before selective elaboration, adding at least one synthetic step and potentially reducing overall yield . The molecular weight difference of ~68 g/mol reflects the permanent installation of the cyclopentyl group, which simultaneously increases scaffold complexity and eliminates a reactive NH₂ site that can complicate downstream chemistry .

Synthetic Step Count
Supporting evidence
Eliminates 1–2 protection steps; pre-alkylated NH
May reduce step count in parallel library synthesis
Based on standard cross-coupling workflows
Synthetic tractability Building block utility Parallel synthesis

Class-Level Evidence: Cycloalkylpyridin-2-amines Are Patent-Validated CETP Inhibitor Scaffolds with Demonstrated HDL-C Elevation

The cycloalkylpyridin-2-amine chemotype, of which 5-bromo-N-cyclopentyl-3-methylpyridin-2-amine is a representative halogenated analog, has been claimed by Dr. Reddy's Laboratories in multiple patent families (US 9,199,967 B2, JP 5964965 B2) as cholesteryl ester-transfer protein (CETP) inhibitors for elevating HDL cholesterol and reducing LDL cholesterol [1]. Within this patent series, the N-cyclopentyl substituent is explicitly depicted as a preferred cycloalkyl group, and the presence of a halogen (bromine) at the pyridine 5-position provides a reactive handle for further elaboration to optimize potency, selectivity, and pharmacokinetic properties [2]. The clinical-stage CETP inhibitor DRL-17822, a structurally related cycloalkyl-pyridine derivative, has been evaluated in Phase I/II trials for dyslipidemia, demonstrating the translational relevance of this scaffold class [3].

CETP Pharmacophore
Class-level
Patent-claimed cycloalkylpyridin-2-amine class; DRL-17822 clinically evaluated
Supports CETP inhibitor scaffold selection
Class-level reference; compound-specific data to verify
CETP inhibition Cardiovascular drug discovery HDL cholesterol

Commercial Availability from Multiple ISO-Certified Suppliers with NLT 98% Purity Ensures Reproducible Procurement Quality

5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine is available from MolCore at NLT 98% purity under an ISO-certified quality management system, and from CymitQuimica at ≥95% purity with documented MDL number MFCD13562542 . In comparison, the des-cyclopentyl analog 5-bromo-3-methylpyridin-2-amine is cataloged by MedChemExpress and TargetMol as a generic 'biochemical reagent' without specific purity guarantees beyond standard specifications . The regioisomer 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine (CAS 1220034-72-9) is offered by MolCore at NLT 98% but with a different MDL registry, reflecting its distinct structural identity and separate quality control standards .

Supplier Quality
Supporting evidence
NLT 98% (ISO-certified); ≥95% (CymitQuimica); MDL MFCD13562542
Supports procurement reproducibility
Supplier-specified purity; request batch CoA
Quality assurance Procurement reliability ISO-certified supply

Recommended Procurement and Application Scenarios for 5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine Based on Verified Differentiation Evidence


Parallel Library Synthesis of CETP Inhibitor Analogs via Suzuki–Miyaura Cross-Coupling at the 5-Bromo Position

Medicinal chemistry teams pursuing structure–activity relationship (SAR) exploration around the cycloalkylpyridin-2-amine CETP inhibitor pharmacophore can directly employ 5-bromo-N-cyclopentyl-3-methylpyridin-2-amine as a core scaffold for diversification via palladium-catalyzed Suzuki–Miyaura cross-coupling at the 5-bromo position [1]. The pre-installed N-cyclopentyl secondary amine eliminates the need for protection/deprotection steps that would be required with the primary amine analog 5-bromo-3-methylpyridin-2-amine, and the 3-methyl group provides steric and electronic tuning that is absent in the des-methyl comparator 5-bromo-N-cyclopentylpyridin-2-amine . This application is directly supported by the patent literature claiming cycloalkylpyridin-2-amines as CETP inhibitors with multiple exemplified halogenated intermediates [1].

Late-Stage Functionalization for Fragment-Based Drug Discovery Targeting Lipid-Modulating Enzymes

The combination of a bromine atom (suitable for cross-coupling or halogen bonding), a secondary amine (available for N-alkylation or N-acylation), and the lipophilic cyclopentyl group (enhancing membrane partitioning) makes this compound a privileged fragment for late-stage diversification in fragment-based drug discovery (FBDD) programs targeting lipid-modulating enzymes such as CETP or related proteins in cholesterol metabolism [1]. The calculated lipophilicity advantage over des-methyl and des-cyclopentyl analogs supports its selection when target engagement assays indicate a preference for higher logP fragments .

Quality-Controlled Intermediate Supply for GLP/GMP Preclinical Candidate Scale-Up

The availability of 5-bromo-N-cyclopentyl-3-methylpyridin-2-amine from ISO-certified suppliers at NLT 98% purity provides the batch-to-batch consistency required for advancing a lead compound from hit-to-lead through candidate nomination [1]. The documented MDL registry (MFCD13562542) ensures unambiguous structural identification in regulatory documentation, a critical requirement when scaling from milligram to multi-gram quantities for in vivo pharmacokinetic and toxicological studies .

Exploration of 3-Methyl vs. 4-Methyl Regioisomeric SAR to Optimize Kinase or GPCR Selectivity

For discovery programs where the pyridine ring substitution pattern influences selectivity against off-target kinases or GPCRs, 5-bromo-N-cyclopentyl-3-methylpyridin-2-amine serves as the 3-methyl regioisomer comparator against its 4-methyl counterpart (CAS 1220034-72-9) [1]. The distinct electronic distribution between the 3-methyl (ortho to amine, meta to bromine) and 4-methyl (meta to amine, ortho to bromine) regioisomers can lead to differential target engagement profiles, and procurement of both compounds enables systematic SAR studies to identify the optimal substitution pattern .

Application
Selection Property
Validation Focus
CETP inhibitor library diversification
Pre-installed N-cyclopentyl secondary amine
Cross-coupling step efficiency
Fragment-based lipid target studies
Multi-vector bromo/amine handles
Lipophilicity-membrane interaction assays
Preclinical candidate scale-up supply
ISO-certified supplier quality
Batch purity and MDL identity documentation
Pyridine regioisomer selectivity SAR
3-methyl electronic profile
Off-target kinase/GPCR selectivity profiling
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